

# Application Note: SGC 0946 Dosage & Protocols for Mouse Models

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## Compound of Interest

Compound Name: SGC 0946

Cat. No.: B1191888

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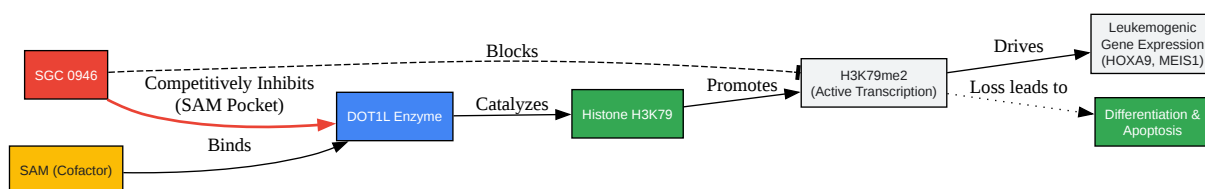
## Executive Summary & Mechanism of Action

**SGC 0946** is a highly potent, selective small-molecule inhibitor of DOT1L (Disruptor of telomeric silencing 1-like), a histone methyltransferase that methylates Lysine 79 on Histone H3 (H3K79).[1] This epigenetic mark is critical for the maintenance of constitutively active gene expression programs in MLL-rearranged (MLL-r) leukemias and certain solid tumors (e.g., ovarian cancer).

Unlike many epigenetic probes, **SGC 0946** presents a specific challenge in vivo: it possesses a short plasma half-life and poor oral bioavailability. While it is a superior in vitro probe (

), successful translation to mouse models requires rigorous adherence to formulation and administration protocols to maintain the threshold concentration required for H3K79me2 suppression.

## Mechanism of Action (DOT)



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Figure 1: **SGC 0946** competes with SAM for the cofactor binding pocket of DOT1L, preventing H3K79 methylation and silencing the oncogenic program driven by MLL-fusion proteins.[1][2][3][4][5]

## Formulation & Stability

**SGC 0946** is hydrophobic and practically insoluble in water. Improper formulation leads to precipitation in the peritoneal cavity, resulting in low exposure and false negatives.

## Stock Solution Preparation

Component	Concentration	Storage	Stability
SGC 0946 Powder	N/A	-20°C (Desiccated)	2 Years (Solid)
DMSO Stock	50 mg/mL	-20°C or -80°C	6 Months (Avoid freeze/thaw)

## In Vivo Working Solution (Standard IP Formulation)

Target Concentration: 1.0 mg/mL (for 10 mg/kg dose @ 10 mL/kg volume) Preparation Frequency: FRESH DAILY. Do not store the diluted working solution.

Protocol:

- Dissolve **SGC 0946** in 100% DMSO to create a high-concentration stock (e.g., 20 mg/mL).
- Add PEG300 (Polyethylene Glycol 300) and vortex vigorously.

- Add Tween 80 and vortex.
- Slowly Add ddH<sub>2</sub>O (warm to 37°C if necessary) while vortexing to prevent shock precipitation.

Final Composition:

- 5% DMSO
- 40% PEG300
- 5% Tween 80
- 50% ddH<sub>2</sub>O

Note: If precipitation occurs upon adding water, sonicate at 37°C for 5-10 minutes. If it persists, consider a lipid-based formulation (5% DMSO + 95% Corn Oil), though this alters PK absorption kinetics.

## Experimental Protocols

### Protocol A: Intermittent IP Injection (Solid Tumor/Ovarian)

This protocol is validated for models where tumor retention of the drug is higher or where intermittent inhibition is sufficient to disrupt the cell cycle (e.g., Ovarian Cancer Xenografts).

- Subject: NOD/SCID or Nude Mice (6-8 weeks old).
- Route: Intraperitoneal (IP) Injection.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- Dosage: 10 mg/kg.
- Frequency: Twice Weekly (e.g., Monday/Thursday).
- Duration: 4–6 Weeks.
- Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Rationale: In ovarian cancer models (e.g., A2780, SKOV3), this regimen significantly inhibited DOT1L enzymatic activity and reduced tumor burden.[1] The lower frequency suggests a pharmacodynamic durability in solid tissue that may not exist in leukemia.

## Protocol B: Continuous Infusion (Leukemia/MLL-r)

Critical Note: For MLL-rearranged leukemia (e.g., MV4-11, MOLM-13), **SGC 0946** has a short half-life (

) and rapid clearance. Bolus dosing (IP) often fails to maintain the constant H3K79me2 suppression required to induce differentiation. Continuous infusion via osmotic pump is the expert recommendation for these models.

- Subject: NSG (NOD scid gamma) Mice (highly recommended for leukemia engraftment).
- Device: Alzet® Osmotic Pump (Model 1002 for 14 days or 2004 for 28 days).
- Route: Subcutaneous (SC) implantation.[7][8]
- Dosage Target: 30 - 50 mg/kg/day (Estimated to maintain plasma levels > IC90).
- Vehicle for Pump: 50% DMSO / 50% PEG 400.
  - Warning: The aqueous IP formulation (Protocol A) is NOT suitable for pumps (risk of precipitation over 2 weeks). High DMSO/PEG is required for stability in the reservoir.

Workflow:

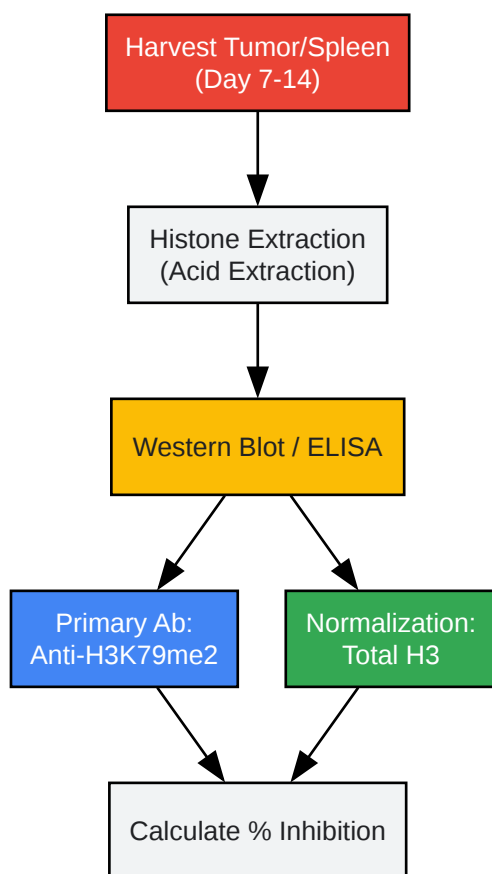
- Calculate concentration required:
  - $\text{Concentration (mg/mL)} = \frac{\text{Dose (mg/kg/day)} \times \text{Weight (kg)}}{\text{Pump release rate (mL/day)}}$ [9][10]
  - = Dose (mg/kg/day)[9][10]
  - = Weight of mouse (kg)[10][11]
  - = Pump release rate (mL/day)

- Fill pumps anaerobically to avoid bubbles.
- Incubate pumps in sterile saline at 37°C for 4-12 hours (priming) before implantation.
- Implant SC in the flank under isoflurane anesthesia.

## Pharmacodynamics & Data Analysis

Efficacy must be validated by measuring the proximal biomarker (H3K79me2) before assessing tumor size.

### Biomarker Analysis Workflow



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Figure 2: Pharmacodynamic validation workflow. H3K79me2 levels should be normalized to Total H3, not housekeeping proteins like Actin/GAPDH, as histone content varies with cell cycle.

## Expected Results

Metric	Successful Inhibition	Failure / No Effect
H3K79me2 Levels	> 80% Reduction vs. Vehicle	< 50% Reduction
Gene Expression	HOXA9, MEIS1 Downregulation (qPCR)	No significant change
Phenotype	Differentiation (CD11b+ increase)	Blast morphology persists
Body Weight	< 10% Loss	> 20% Loss (Toxicity)

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